(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
CAS No.: 1760-44-7
Cat. No.: VC21229474
Molecular Formula: C17H14N2O3
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1760-44-7 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate |
| Standard InChI | InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21) |
| Standard InChI Key | XDQDVCJNJFUBLE-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
| Canonical SMILES | CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Introduction
(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. This compound is characterized by its unique chemical structure, featuring a benzodiazepine core with a phenyl group attached at the 5-position and an acetate moiety linked to the nitrogen atom at the 3-position.
Synthesis Methods
The synthesis of (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate typically involves multi-step reactions starting from benzodiazepine precursors. Common methods include acylation reactions to introduce the acetate group, followed by purification steps to isolate the desired compound.
Biological Activity
Benzodiazepines are well-known for their central nervous system effects, acting primarily as anxiolytics, sedatives, and muscle relaxants. While specific biological activity data for (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate may be limited, compounds with similar structures often exhibit GABA receptor modulation, which is crucial for their therapeutic effects.
Related Compounds and Research Findings
Several compounds related to (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate have been studied for their pharmacological properties:
-
N-(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetamide: This compound shares a similar benzodiazepine core but lacks the acetate group, instead featuring an acetamide moiety .
-
7-Chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl: This derivative includes a chlorine atom at the 7-position, which can affect its biological activity and receptor selectivity .
| Compound | Structural Feature | Unique Aspect |
|---|---|---|
| N-(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetamide | Acetamide group | Different pharmacokinetics |
| 7-Chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl | Chlorine atom at 7-position | Altered receptor affinity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume